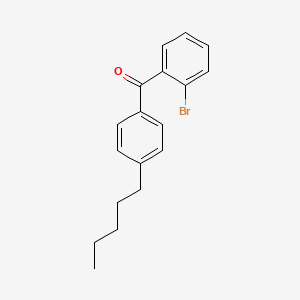

2-Bromo-4'-n-pentylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-4’-n-pentylbenzophenone is a chemical compound with the molecular formula C18H19BrO and a molecular weight of 331.2 g/mol . It is commonly used in scientific research, particularly in the field of materials science.

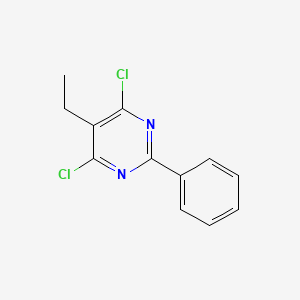

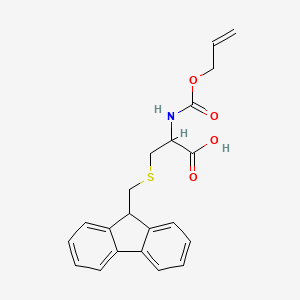

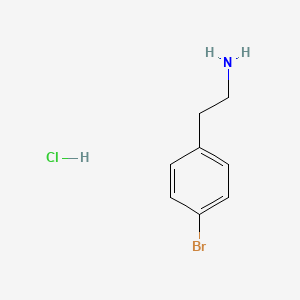

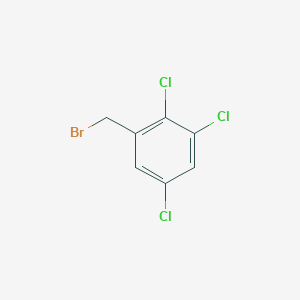

Molecular Structure Analysis

The molecular structure of 2-Bromo-4’-n-pentylbenzophenone consists of 18 carbon atoms, 19 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . Unfortunately, the specific structural details or 3D conformation are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Medical Research

2-Bromo-4’-n-pentylbenzophenone has been studied for its potential role in medical research, particularly in drug development. It’s being used as a reference standard for pharmaceutical testing , which ensures the quality, safety, and efficacy of medicines .

Skin Cancer Treatment

In the field of oncology, this compound has been specifically investigated for its potential in the treatment of skin cancer. It’s being used in clinical trials to evaluate its safety and efficacy. Recent advancements in nanoparticle-based treatment approaches for skin cancer therapy have also highlighted the potential of such compounds .

Industrial Research

In industrial research, 2-Bromo-4’-n-pentylbenzophenone is used in manufacturing processes to improve product quality and efficiency. It’s being used to enhance the properties of various products, contributing to the development of new materials and technologies .

Drug Development

The compound is being studied for its potential role in drug development. This involves investigating its pharmacological properties, determining its mechanism of action, and evaluating its therapeutic potential .

Pharmaceutical Testing

2-Bromo-4’-n-pentylbenzophenone is used as a reference standard in pharmaceutical testing . This helps ensure the accuracy of test results, contributing to the development of safe and effective medicines .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various cellular targets, including enzymes and receptors, to exert their effects .

Mode of Action

The mode of action of 2-Bromo-4’-n-pentylbenzophenone involves interactions at the benzylic position . This compound can undergo free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization that can occur after the reaction .

Biochemical Pathways

It’s worth noting that the compound’s reactivity at the benzylic position could potentially influence a variety of biochemical processes, depending on the cellular context .

Result of Action

A related compound, 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol (bbhc), has been shown to inhibit nitric oxide in ifn-γ/lps-induced raw 2647 cells . This suggests that 2-Bromo-4’-n-pentylbenzophenone might also have significant cellular effects.

Eigenschaften

IUPAC Name |

(2-bromophenyl)-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrO/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19/h5-6,8-13H,2-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRDVAHWFCBGQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612486 |

Source

|

| Record name | (2-Bromophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4'-n-pentylbenzophenone | |

CAS RN |

64358-18-5 |

Source

|

| Record name | (2-Bromophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)

![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)